molecular formula C20H26O5 B1665231 Allethrin II CAS No. 497-92-7

Allethrin II

Cat. No. B1665231
CAS RN: 497-92-7
M. Wt: 346.4 g/mol
InChI Key: WZRUHNUBXOTVHG-PKNBQFBNSA-N
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Description

Allethrin II is a member of the allethrin group of synthetic compounds used in insecticides.

Scientific Research Applications

Protective Role Against Biochemical Enzymes Alterations

Allethrin II has been studied for its effects on biochemical enzymes in the cerebellum of male albino rats. Research indicates that Allethrin-based mosquito coil smoke causes oxidative stress, and vitamin C has an ameliorative effect on biochemical alterations induced by sub-chronic whole-body exposure to mosquito coil smoke (Sachan, 2022).

Effects on Testicular Tissue and Spermatozoa Quality

Studies have shown that Allethrin can trigger oxidative stress in testicular tissue, affecting spermatozoa quality in albino rats. The administration of vitamin C alongside Allethrin exposure helps in maintaining sperm quality (Singh et al., 2021).

Genotoxicity and Oxidative Stress in Mice

Allethrin induces oxidative damage-mediated genotoxicity in Swiss albino mice. This includes DNA damage, a dose-dependent increase in reactive oxygen species, and lipid peroxidation, confirming its pro-oxidant potential (Srivastava et al., 2012).

Antioxidant Vitamins C and E Mitigating Allethrin Effects

Research suggests that antioxidants like vitamin C and E can mitigate the negative effects of Allethrin on spermatozoa quality in rats. These vitamins significantly affect the amount, motility, and viability of rat spermatozoa exposed to Allethrin (Ashari et al., 2018).

Biochemical and Biophysical Changes in Biomembranes

In vitro studies indicate that Allethrin causes biochemical changes and affects the physico-chemical properties of erythrocyte membranes. The addition of aqueous tea extract to red cells can restore membrane parameters to normal levels, suggesting a potential protective mechanism (Narendra et al., 2007).

Biodegradation by Microorganisms

Studies have isolated specific microorganisms capable of degrading Allethrin. For example, a novel fungus Fusarium proliferatum strain CF2 and a bacterium Acidomonas sp. have shown significant potential in degrading Allethrin in contaminated environments (Bhatt et al., 2020; Paingankar et al., 2005).

properties

CAS RN

497-92-7

Product Name

Allethrin II

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+

InChI Key

WZRUHNUBXOTVHG-PKNBQFBNSA-N

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Allethrin II, Rethrin II, trans-(E)-Allethrin II

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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